molecular formula C6H10N4 B582038 2-Amino-3-(dimethylamino)pyrazine CAS No. 89488-74-4

2-Amino-3-(dimethylamino)pyrazine

Cat. No.: B582038
CAS No.: 89488-74-4
M. Wt: 138.174
InChI Key: WBWGIOMHENHMFZ-UHFFFAOYSA-N
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Description

2-Amino-3-(dimethylamino)pyrazine is a heterocyclic compound with the molecular formula C6H10N4. It is a derivative of pyrazine, characterized by the presence of both amino and dimethylamino groups attached to the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(dimethylamino)pyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of N-allyl malonamides followed by diazidation and subsequent thermal or copper-mediated cyclization . Another approach includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application, but typically involve the use of robust and scalable chemical processes .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(dimethylamino)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while substitution reactions can produce a variety of substituted pyrazine compounds .

Scientific Research Applications

2-Amino-3-(dimethylamino)pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-3-(dimethylamino)pyrazine exerts its effects involves interactions with molecular targets and pathways. The amino and dimethylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The specific pathways involved depend on the context in which the compound is used, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

  • 2-Amino-4-(dimethylamino)pyrazine
  • 2-Amino-3-(methylamino)pyrazine
  • 2-Amino-3-(ethylamino)pyrazine

Comparison: 2-Amino-3-(dimethylamino)pyrazine is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications .

Properties

IUPAC Name

3-N,3-N-dimethylpyrazine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-10(2)6-5(7)8-3-4-9-6/h3-4H,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWGIOMHENHMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671894
Record name N~2~,N~2~-Dimethylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89488-74-4
Record name N~2~,N~2~-Dimethylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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